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Abstract

These application notes provide a comprehensive guide for designing and conducting
preclinical in vivo studies in mouse models to evaluate the efficacy and safety of AZD0780, a
novel, orally bioavailable small-molecule inhibitor of proprotein convertase subtilisin/kexin type
9 (PCSK9). AZD0780 offers a promising therapeutic approach for managing
hypercholesterolemia by preventing PCSK9-mediated degradation of the low-density
lipoprotein receptor (LDLR). This document outlines detailed protocols for efficacy and
toxicology studies, including animal model selection, drug formulation and administration, and
endpoint analysis. Additionally, it includes diagrams of the relevant signaling pathway and
experimental workflows to facilitate study design and execution.

Introduction to AZD0780

AZDO0780 is an investigational small molecule that inhibits PCSK?9, a key regulator of
cholesterol homeostasis.[1][2][3] Unlike monoclonal antibodies that block the PCSK9-LDLR
interaction, AZD0780 binds to a novel pocket on the C-terminal domain of PCSK9.[1][4] This
binding stabilizes the PCSK9 C-terminal domain at endosomal pH, which in turn inhibits the
lysosomal trafficking of the PCSK9-LDLR complex and prevents the degradation of the LDLR.
[4] The increased recycling of LDLR to the hepatocyte surface enhances the clearance of LDL
cholesterol (LDL-C) from the circulation, thereby lowering plasma LDL-C levels.[4][5]
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Preclinical studies in a human PCSK9 knock-in hypercholesterolemic mouse model have
demonstrated the efficacy of oral AZD0780 in reducing plasma LDL-C levels.[4] Furthermore,
Phase | and llb clinical trials have shown significant LDL-C reductions in patients with
hypercholesterolemia, both as a monotherapy and in combination with statins.[6][7][8][9]

Mechanism of Action of AZD0780

The mechanism of action of AZD0780 centers on the modulation of the PCSK9 pathway,
leading to increased LDLR availability and subsequent reduction in circulating LDL-C.
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Caption: Mechanism of Action of AZD0780.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD0780 from preclinical and clinical

studies.

Table 1: Preclinical Pharmacokinetics of AZD0780 in C57BL/6 Mice[4]
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Parameter Value
Oral Bioavailability 63.5%
Intravenous Half-life 2.6 hours
Oral Half-life 2.9 hours
Plasma Protein Binding (Mouse) 25%

Table 2: Preclinical Efficacy of AZD0780 in a Human PCSK9 Knock-in Hypercholesterolemic

Mouse Model[4]

Treatment Dose

Effect on Plasma LDL-C

Oral AZD0780 15 mg/kg (twice-daily)

Decreased

Table 3: Clinical Efficacy of AZD0780 in Patients with Hypercholesterolemia

LDL-C
Study Phase Treatment Dose ) Reference
Reduction
AZDO0780
Phase | 30 mg 30% [8][10]
Monotherapy
AZD0780
Phase | 60 mg 38% [10]
Monotherapy
AZDO0780 +
) 52% (total 78%
Phase | Rosuvastatin (20 30 mg ] [2][3][8][10]
from baseline)
mg)
Phase Ilb AZDO0780 +
. _ 30 mg 50.7% [6][71[9]
(PURSUIT Trial) Statin
Experimental Protocols
Animal Model Selection
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The recommended animal model for efficacy studies is the human PCSK9 knock-in (hPCSK9-
K1) mouse.[4][11] This model expresses human PCSK9, making it highly relevant for testing a
human-targeted therapy. These mice exhibit a hypercholesterolemic phenotype, providing a
suitable baseline for evaluating LDL-C lowering agents.[11] For general toxicology and
pharmacokinetic studies, standard inbred mouse strains such as C57BL/6 can be utilized.[4]

AZDO0780 Formulation and Administration

Vehicle Formulation: A common vehicle for oral administration of small molecules in mice is a
suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose with 0.1% (v/v) Tween 80
in sterile water. The formulation should be prepared fresh daily and stirred continuously during
dosing to ensure homogeneity.

Administration Route: For oral administration, gavage is the preferred method to ensure
accurate dosing.

Protocol for Oral Gavage:

Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

o Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion
by holding the needle alongside the mouse, with the tip at the mouth and the end at the last
rib. Mark the needle at the level of the mouth.

o Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the
incisors and molars) and advance it along the roof of the mouth towards the esophagus. The
mouse should swallow the needle. Do not force the needle.

o Dose Administration: Once the needle is in the esophagus, administer the calculated volume
of the AZD0780 suspension slowly.

» Needle Removal: Gently remove the needle in the same line of insertion.

e Monitoring: Observe the mouse for a few minutes post-administration for any signs of
distress.

Efficacy Study in hPCSK9-KI Mice
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This protocol is designed to assess the dose-dependent efficacy of AZD0780 in lowering

plasma LDL-C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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